3,4-Dimethoxyphenylacetonitrile
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Mechanism of Action
(3,4-Dimethoxyphenyl)acetonitrile, also known as 3,4-Dimethoxyphenylacetonitrile or Homoveratronitrile, is a chemical compound with the formula (CH3O)2C6H3CH2CN
. This compound has been used in various chemical syntheses and has potential implications in pharmacology.
Target of Action
It is often used as an intermediate in the synthesis of other compounds .
Mode of Action
The exact mode of action of (3,4-Dimethoxyphenyl)acetonitrile is not well-documented. It is primarily used as a chemical intermediate in the synthesis of other compounds. For instance, it has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
Biochemical Pathways
It has been used in the preparation of modified diterpene (±) nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .
Result of Action
Its primary use as a chemical intermediate suggests that its effects are likely dependent on the final compounds it helps synthesize .
Action Environment
It is known to be insoluble in water and soluble in methanol , which could influence its behavior in different environments.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLSUMISAQDOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239220 | |
Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,4-Dimethoxyphenylacetonitrile | |
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CAS No. |
93-17-4 | |
Record name | 3,4-Dimethoxybenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,4-Dimethoxyphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homoveratronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (3,4-Dimethoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30239220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HOMOVERATRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62C8S706SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-dimethoxyphenylacetonitrile?
A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [].
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, the structure of this compound has been confirmed using 1H-NMR [, , , ]. Additionally, its heat capacities and thermodynamic properties have been studied using adiabatic calorimetry [].
Q3: What are some common starting materials used to synthesize this compound?
A3: Several synthetic routes have been explored. One method utilizes 3,4-dimethoxybenzoic acid as a precursor, converting it to the corresponding acetonitrile via a series of reactions []. Another approach involves reacting this compound with 2-bromopropane, using a phase-transfer catalyst like TEBA [].
Q4: Can microwave technology be used to synthesize this compound derivatives?
A4: Yes, microwave-assisted synthesis has been successfully employed in the preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile, a derivative of this compound. This method utilizes this compound and 2-bromopropane as starting materials, with TEBA as a phase-transfer catalyst, and has proven to be efficient and time-saving [, ].
Q5: What types of reactions is this compound known to undergo?
A5: this compound can undergo a variety of reactions, including alkylation [], hydrolysis [], hydrogenation [], nitration [], and reductive ring closure []. Its reactivity makes it a versatile building block in organic synthesis.
Q6: Can this compound be used in the synthesis of heterocyclic compounds?
A6: Yes, it has been used as a starting material in the synthesis of various heterocyclic compounds, including isoquinolines [, , , ] and s-triazolo[4,3-a]-1,4-benzodiazepines [, ].
Q7: Are there any examples of this compound derivatives exhibiting biological activity?
A7: Yes, this compound is a precursor to several biologically active compounds. One notable example is Verapamil, a calcium channel blocker used in the treatment of hypertension and angina [, , , ]. Verapamil is structurally similar to this compound, containing the 3,4-dimethoxyphenyl group [].
Q8: Is there any information available on the toxicity of this compound?
A9: While limited data is available on the direct toxicity of this compound, some studies have investigated the toxicity of related compounds like 3,4-dimethoxybenzaldehyde [, ]. As with any chemical, it's crucial to handle this compound with appropriate safety precautions and consult relevant safety data sheets.
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